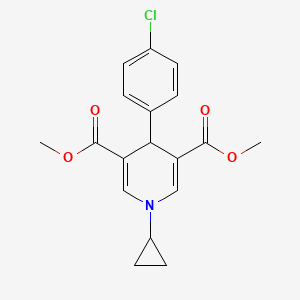
dimethyl 4-(4-chlorophenyl)-1-cyclopropyl-1,4-dihydro-3,5-pyridinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 4-(4-chlorophenyl)-1-cyclopropyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as CPP-115, is a synthetic compound that belongs to the class of dihydropyridine derivatives. CPP-115 is a potent and selective inhibitor of the enzyme, gamma-aminobutyric acid (GABA) transaminase, which is responsible for the degradation of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. Inhibition of GABA transaminase leads to an increase in the concentration of GABA in the brain, resulting in anxiolytic, anticonvulsant, and analgesic effects.
作用機序
The mechanism of action of dimethyl 4-(4-chlorophenyl)-1-cyclopropyl-1,4-dihydro-3,5-pyridinedicarboxylate involves the inhibition of GABA transaminase, which leads to an increase in the concentration of GABA in the brain. GABA is an inhibitory neurotransmitter that acts by binding to GABA receptors, resulting in the inhibition of neuronal excitability. The increase in GABA concentration in the brain leads to anxiolytic, anticonvulsant, and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the concentration of GABA in the brain, which leads to anxiolytic, anticonvulsant, and analgesic effects. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons.
実験室実験の利点と制限
Dimethyl 4-(4-chlorophenyl)-1-cyclopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has a number of advantages and limitations for use in lab experiments. One advantage is that it is a highly selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in the brain. However, one limitation is that this compound has a relatively short half-life, which can make it difficult to maintain a consistent level of inhibition of GABA transaminase.
将来の方向性
There are a number of future directions for research on dimethyl 4-(4-chlorophenyl)-1-cyclopropyl-1,4-dihydro-3,5-pyridinedicarboxylate. One area of research is the potential use of this compound in the treatment of addiction. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction. Another area of research is the potential use of this compound as a cognitive enhancer. It has been shown to improve cognitive function in animal models of cognitive impairment. Additionally, further research is needed to fully understand the long-term effects of this compound on the brain and its potential for use in the treatment of neurological and psychiatric disorders.
合成法
Dimethyl 4-(4-chlorophenyl)-1-cyclopropyl-1,4-dihydro-3,5-pyridinedicarboxylate can be synthesized using a multi-step synthetic process. The synthesis involves the reaction of 4-chlorobenzaldehyde with cyclopropanecarboxylic acid to form 4-(4-chlorophenyl)-cyclopropanecarboxylic acid. This intermediate is then reacted with dimethylamine and acetic anhydride to form this compound.
科学的研究の応用
Dimethyl 4-(4-chlorophenyl)-1-cyclopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to be effective in the treatment of epilepsy, anxiety disorders, and neuropathic pain. This compound has also been investigated for its potential use as a cognitive enhancer and in the treatment of addiction.
特性
IUPAC Name |
dimethyl 4-(4-chlorophenyl)-1-cyclopropyl-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-23-17(21)14-9-20(13-7-8-13)10-15(18(22)24-2)16(14)11-3-5-12(19)6-4-11/h3-6,9-10,13,16H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZGNJZACVWFDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)Cl)C(=O)OC)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-N,N-dimethyl-2-pyrimidinamine](/img/structure/B5431182.png)
![4-({1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinyl}carbonyl)morpholine](/img/structure/B5431189.png)
![2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N,N-dimethylpropanamide](/img/structure/B5431191.png)
![4-{2-[(2-methoxyethyl)amino]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}piperazin-2-one](/img/structure/B5431194.png)
![2-(4-chlorophenyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]morpholine](/img/structure/B5431205.png)

![6-(2-{2-[(4-chlorophenyl)thio]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5431216.png)
![N-(5-chloro-2-pyridinyl)-2-{[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5431232.png)
![N'-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylsulfamide](/img/structure/B5431238.png)

![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5431246.png)
![4-(4-phenyl-1H-pyrazol-5-yl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B5431253.png)
![[3-(1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B5431261.png)
![2-{2-[(2-methylbenzyl)oxy]-5-nitrobenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5431269.png)